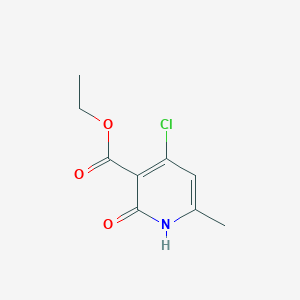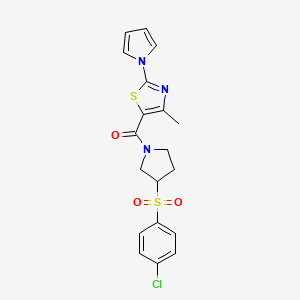
Ethyl 4-chloro-6-methyl-2-oxo-1,2-dihydropyridine-3-carboxylate
概要
説明
Ethyl 4-chloro-6-methyl-2-oxo-1,2-dihydropyridine-3-carboxylate is a chemical compound that belongs to the class of dihydropyridines, which are known for their diverse biological activities and applications in medicinal chemistry. The compound's structure is characterized by a dihydropyridine core with a chloro substituent at the 4-position, a methyl group at the 6-position, and an ester group at the 3-position.
Synthesis Analysis
The synthesis of related dihydropyridine derivatives often involves multicomponent reactions, as seen in the preparation of ethyl 2-(dichloromethyl)-4-methyl-1-phenyl-6-thioxo-1,6-dihydropyrimidine-5-carboxylate, which was achieved through a one-pot, three-component condensation under mild conditions . Similarly, the synthesis of ethyl 4-oxo-1,4-dihydropyridine-3-carboxylate was observed as a byproduct during the crystal growth of a bipyridinium compound in ethanol, suggesting that this compound could potentially be synthesized through related esterification and hydrolysis reactions .
Molecular Structure Analysis
The molecular structure of dihydropyridine derivatives is often elucidated using X-ray diffraction crystallography. For instance, the crystal structure of ethyl 5-acetamido-4-(4-chlorophenyl)-2-methyl-6-oxo-5,6-dihydro-4H-pyran-3-carboxylate was determined using this technique . The molecular geometry, vibrational frequencies, and NMR chemical shifts can be calculated using density functional theory (DFT) methods, which have been shown to reproduce experimental results well .
Chemical Reactions Analysis
Dihydropyridine derivatives can undergo various chemical reactions, including cyclization and reactions with nucleophiles. For example, ethyl 1-(4-chlorophenyl)-2-methyl-4-oxo-1,4,5,6-tetrahydropyridine-3-carboxylate was synthesized through a cyclization reaction and further reacted with different hydrazines to form various derivatives . Reactions with O- and N-nucleophiles have been reported for ethyl 6-alkyl(phenyl)-2-methyl-4-(chloromethyl)pyridine-3-carboxylates, leading to the formation of phenoxymethyl- and methoxymethylpyridine derivatives .
Physical and Chemical Properties Analysis
The physical and chemical properties of dihydropyridine derivatives can be studied through spectroscopic methods such as FT-IR, 1H NMR, and 13C NMR, as well as through computational methods like DFT calculations. These techniques provide insights into the vibrational frequencies, chemical shifts, and molecular electrostatic potential (MEP) of the compounds . The crystal structures of these compounds can reveal intermolecular interactions, such as hydrogen bonding, which contribute to the stability of the molecular conformation .
科学的研究の応用
Complexation of Disperse Dyes Derived from Thiophene
Ethyl 4-chloro-6-methyl-2-oxo-1,2-dihydropyridine-3-carboxylate is used in synthesizing disperse dyes derived from thiophene. These dyes, when complexed with metals like copper, cobalt, and zinc, are applied to polyester and nylon 6.6 fabrics, demonstrating good levelness and fastness properties (Abolude et al., 2021).
Applications in Organic Synthesis
Phosphine-Catalyzed Annulation
this compound is involved in [4 + 2] annulation reactions catalyzed by organic phosphine, leading to the synthesis of highly functionalized tetrahydropyridines. These reactions are significant for the synthesis of complex organic molecules (Zhu, Lan, & Kwon, 2003).
Applications in Drug Intermediate Synthesis
Multikilogram Manufacture of Key Intermediates
This compound is also key in the synthesis of P2Y12 antagonists, a type of drug. Improvements in its synthetic route have significantly increased yield and purity, beneficial for large-scale pharmaceutical production (Bell et al., 2012).
Applications in Heterocyclic Compound Synthesis
Synthesis of Novel Ethyl 5-Methyl-6-cyano-7-substituted-2-oxo-2H-pyrano [2,3-b]pyridine-3-carboxylate Derivatives
This compound is used as a starting material for synthesizing a range of heterocyclic compounds, with potential applications in developing antihypertensive drugs (Kumar & Mashelker, 2006).
Applications in Fluorescent Compound Synthesis
Synthesis of Monastrol Analogs Conjugated Fluorescent Coumarin Scaffolds
The compound is used in the synthesis of fluorescent active materials, demonstrating absorption in the UV or visible region. This application is vital in materials science and bio-imaging technologies (Al-Masoudi et al., 2015).
Safety and Hazards
作用機序
Target of Action
Similar compounds have been shown to interact with enzymes such as ecto-5’-nucleotidase , which plays a crucial role in the hydrolysis of adenosine monophosphate (AMP) to adenosine .
Biochemical Pathways
Similar compounds have been shown to inhibit er stress, apoptosis, and the nf-kb inflammatory pathway .
Pharmacokinetics
It has been suggested that the compound has high gastrointestinal absorption and is bbb permeant . The compound’s logP value suggests moderate lipophilicity, which could impact its distribution and excretion .
Result of Action
Similar compounds have been reported to have promising neuroprotective and anti-inflammatory properties .
特性
IUPAC Name |
ethyl 4-chloro-6-methyl-2-oxo-1H-pyridine-3-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10ClNO3/c1-3-14-9(13)7-6(10)4-5(2)11-8(7)12/h4H,3H2,1-2H3,(H,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCAOURNJLXCNNF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C=C(NC1=O)C)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10ClNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.63 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
86129-62-6 | |
| Record name | ethyl 4-chloro-6-methyl-2-oxo-1,2-dihydropyridine-3-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details







試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[(4-amino-6-methyl-5-oxo-1,2,4-triazin-3-yl)sulfanyl]-N-(3,4-dimethylphenyl)acetamide](/img/structure/B3011820.png)
![N-[3-(1-Methyl-1,2,4-triazol-3-yl)propyl]prop-2-enamide](/img/structure/B3011821.png)
![6,7-Dimethyl-2-(2-morpholinoethyl)-1-(pyridin-3-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B3011822.png)

![2-(7-methyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)-N-phenethylacetamide](/img/structure/B3011826.png)

![2-(2-chlorophenyl)-1-((1R,5S)-3-methylene-8-azabicyclo[3.2.1]octan-8-yl)ethan-1-one](/img/structure/B3011832.png)


![2-methyl-2,3-dihydro-4H-thieno[2,3-e][1,2]thiazin-4-one 1,1-dioxide](/img/structure/B3011836.png)


